

SSTC3 stability in solution and storage conditions

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Compound of Interest

Compound Name: SSTC3

Cat. No.: B611014

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SSTC3 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of **SSTC3**, a potent activator of casein kinase 1 α (CK1 α). Additionally, it offers troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **SSTC3** powder?

A1: **SSTC3** powder should be stored under specific conditions to ensure its long-term stability. For optimal shelf life, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.^{[1][2]} Some suppliers also suggest that for short-term storage of a few days to weeks, 0-4°C is acceptable.^[3] The product is generally stable enough to be shipped at ambient temperature for a few weeks.^{[3][4]}

Q2: How should I prepare and store **SSTC3** stock solutions?

A2: **SSTC3** is soluble in DMSO.^{[3][5]} It is recommended to prepare a concentrated stock solution in DMSO, for example, at 10 mM.^[6] If you encounter solubility issues, gentle warming or sonication can be used to aid dissolution.^[5] Once prepared, the DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.^[1]

Q3: How stable is **SSTC3** in aqueous solutions or cell culture media?

A3: There is limited publicly available data on the stability of **SSTC3** in aqueous buffers or cell culture media. As a general practice for small molecules, it is recommended to prepare fresh dilutions in your aqueous experimental buffer or media from the DMSO stock solution just before use. If the prepared aqueous solution is clear, it may be stored at 4°C for up to a week, but preparing it fresh is the best practice to ensure potency.^[5]

Q4: I am observing precipitation when I dilute my **SSTC3** stock solution into my aqueous buffer. What should I do?

A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic small molecules. Here are a few troubleshooting steps:

- Lower the final concentration: The solubility of **SSTC3** in aqueous solutions is significantly lower than in DMSO. Try using a lower final concentration in your experiment.
- Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated and can help maintain solubility.
- Use a surfactant or co-solvent: For in vivo studies, formulations with PEG300 and Tween-80 have been used to improve solubility.^[2] While not always suitable for in vitro work, this indicates that surfactants can aid in keeping **SSTC3** in solution.
- Vortex immediately after dilution: Ensure rapid and thorough mixing when adding the DMSO stock to the aqueous buffer.

Q5: My **SSTC3** is not showing the expected biological activity. What could be the reason?

A5: A lack of biological activity could be due to several factors:

- Improper storage: Verify that the compound has been stored according to the recommendations to prevent degradation.
- Degradation in experimental media: As the stability in aqueous solutions is not well-defined, it's possible the compound is degrading over the course of a long experiment. Consider refreshing the media with freshly diluted **SSTC3** for long-term cell culture experiments.

- Cell line sensitivity: The cellular response to **SSTC3** can be dependent on the levels of its target, CK1 α , which can vary between different cell lines.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Experimental setup: Ensure that the final concentration of **SSTC3** is appropriate for the cell line and assay being used. Published effective concentrations in cell-based assays range from the nanomolar to low micromolar range.[\[6\]](#)

Data Summary

SSTC3 Storage Conditions

Form	Storage Temperature	Shelf Life	Citations
Powder	-20°C	3 years	[1] [2] [5]
4°C	2 years	[1] [2]	
0 - 4°C	Short term (days to weeks)	[3]	
In Solvent (DMSO)	-80°C	2 years	[1]
-20°C	1 year	[1] [5]	

SSTC3 Solubility

Solvent	Concentration	Notes	Citations
DMSO	≥ 100 mg/mL (192.85 mM)	Sonication may be needed.	[5]
In Vivo Formulation 1	≥ 2.08 mg/mL (4.01 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% saline	[2]
In Vivo Formulation 2	≥ 2.08 mg/mL (4.01 mM)	10% DMSO, 90% corn oil	[2]

Experimental Protocols

Protocol for Preparation of SSTC3 Stock Solution

- Materials: **SSTC3** powder, anhydrous DMSO.
- Procedure: a. Allow the vial of **SSTC3** powder to equilibrate to room temperature before opening to prevent moisture condensation. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a few minutes to aid solubility. d. Visually inspect the solution to ensure there are no undissolved particles. e. Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. f. Store the aliquots at -80°C or -20°C as recommended.

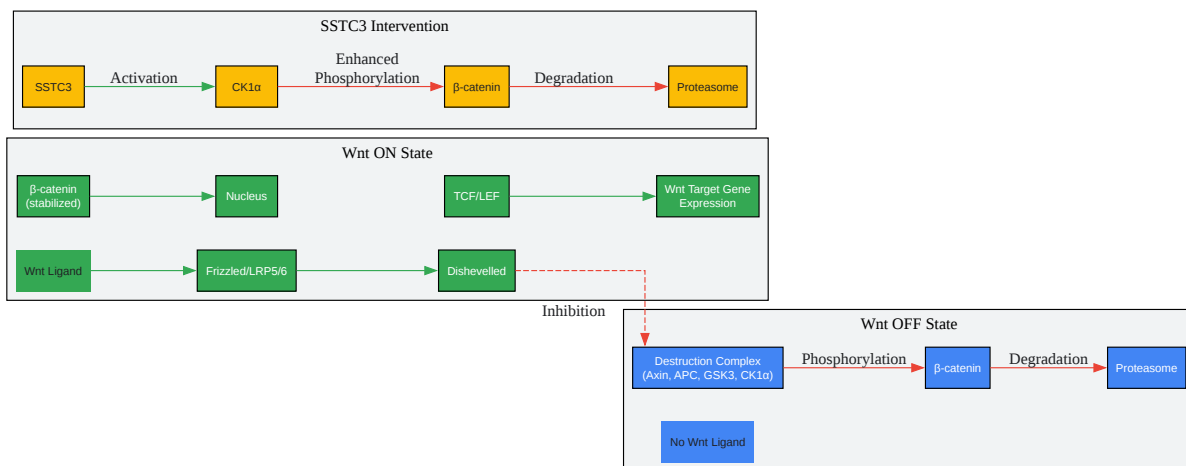
Protocol for Assessing SSTC3 Stability in Experimental Media (General Guidance)

Note: This is a general protocol and may need to be adapted for your specific experimental conditions.

- Materials: **SSTC3** DMSO stock solution, cell culture medium or aqueous buffer of interest, HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
- Procedure: a. Prepare a fresh dilution of **SSTC3** from the DMSO stock into your experimental medium or buffer to a known final concentration (e.g., 10 µM). b. Immediately after preparation (T=0), take a sample of the solution and analyze it by HPLC to determine the initial peak area corresponding to intact **SSTC3**. c. Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO₂). d. At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional samples. e. Analyze each sample by HPLC under the same conditions as the T=0 sample. f. Data Analysis: i. Calculate the percentage of **SSTC3** remaining at each time point relative to the T=0 sample. ii. Plot the percentage of remaining **SSTC3** versus time to determine the stability profile. The half-life (T_{1/2}) is the time it takes for the concentration of **SSTC3** to decrease by 50%.

Visualizations

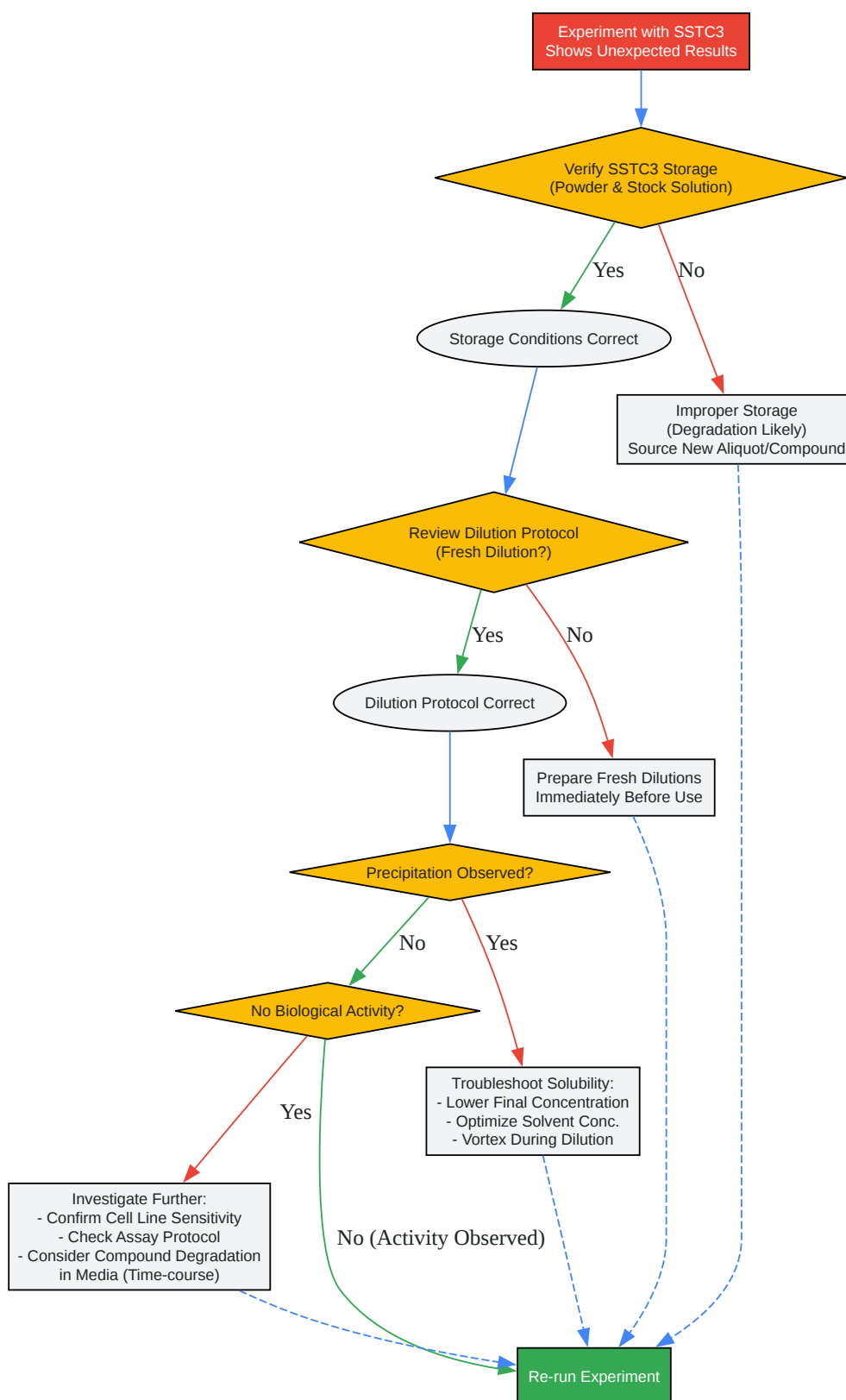
SSTC3 Mechanism of Action in the Wnt Signaling Pathway



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Caption: **SSTC3** activates CK1 α , enhancing β -catenin degradation and inhibiting Wnt signaling.

Troubleshooting Workflow for SSTC3 Experiments



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Caption: A logical guide for troubleshooting common issues encountered during **SSTC3** experiments.

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